molecular formula C74H112Cl2N2O25 B1199502 Cormelian-digotab CAS No. 54914-39-5

Cormelian-digotab

Cat. No.: B1199502
CAS No.: 54914-39-5
M. Wt: 1500.6 g/mol
InChI Key: SAIRXCYAABFIII-NYVGGITDSA-N
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Description

Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound reveals the complex nature of this combination pharmaceutical compound. According to the Registry of Toxic Effects of Chemical Substances database, the complete systematic name is "Benzoic acid, 3,4,5-trimethoxy-, diester with tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol, dihydrochloride, mixed with 4'''-acetatedigoxin (250:1)". This systematic name reflects the precise chemical structure and stoichiometric relationship between the two active pharmaceutical components.

The molecular formula for this compound is documented as C74H112Cl2N2O25, representing the complete combination product. This molecular formula encompasses both the dilazep component and the beta-acetyldigoxin component in their combined pharmaceutical form. The Registry of Toxic Effects of Chemical Substances provides an alternative representation of the molecular formula as C43-H66-O15.C31-H44-N2-O10.2Cl-H, which explicitly delineates the individual components within the combination. The molecular weight of the complete this compound compound is established at 1500.6 grams per mole according to PubChem data, while the Registry of Toxic Effects of Chemical Substances reports a slightly different value of 1500.78 grams per mole.

Component Molecular Formula Molecular Weight (g/mol) Chemical Class
Beta-acetyldigoxin C43H66O15 822.98 Cardiac glycoside
Dilazep C31H44N2O10 604.7 Vasodilator agent
Complete combination C74H112Cl2N2O25 1500.6 Combination product

The structural complexity of this compound is further illustrated through its International Chemical Identifier representation. The International Chemical Identifier Key for the compound is SAIRXCYAABFIII-NYVGGITDSA-N, providing a unique digital fingerprint for the molecular structure. The Simplified Molecular Input Line Entry System representation demonstrates the intricate connectivity patterns within the molecule, encompassing both the steroid backbone characteristic of cardiac glycosides and the diazepane ring system characteristic of vasodilator compounds.

Synonyms and Trade Name Variations

This compound exhibits extensive nomenclature variation across different pharmaceutical and chemical databases, reflecting its complex composition and international regulatory status. The primary synonyms documented in PubChem include "Dilazep/beta-acetyldigoxin" and "Dilazep, Beta-acetyldigoxin Drug Combination". These synonyms explicitly acknowledge the dual-component nature of the pharmaceutical preparation.

The trade name variations for this compound demonstrate significant diversity across different pharmaceutical markets and regulatory jurisdictions. The compound is also known by the designation "ASTA CD 072," which represents a developmental code name used during clinical investigation phases. This particular designation reflects the historical development pathway of the compound by Asta Medica pharmaceutical company.

Synonym Category Name Variations Source Database
Primary trade name This compound PubChem
Component description Dilazep/beta-acetyldigoxin PubChem
Developmental code ASTA CD 072 Registry of Toxic Effects
Systematic description Dilazep, Beta-acetyldigoxin Drug Combination PubChem
Medical Subject Headings terms dilazep - beta-acetyldigoxin PubChem

Additional synonymous representations include "dilazep, beta-acetyldigoxin drug combination" as documented in Medical Subject Headings terminology systems. This nomenclature emphasizes the pharmacological relationship between the two active components rather than focusing on proprietary naming conventions. The Semantic Scholar database provides evidence of clinical research publications utilizing variations such as "this compound" with capital letter variations.

The compound's nomenclature complexity extends to its individual components, where beta-acetyldigoxin is also known by numerous synonyms including "Digotab," "Cardioreg," "Novodigal," and "B-acetyldigoxin". Similarly, the dilazep component maintains alternative nomenclature including "Dilazepam" and "Dilazepum" in various International Nonproprietary Name language variants.

Chemical Abstracts Service Registry Number and Regulatory Identifiers

The Chemical Abstracts Service registry number for this compound is definitively established as 54914-39-5, providing the primary identification key for this combination pharmaceutical compound. This Chemical Abstracts Service number serves as the universal identifier across multiple chemical databases and regulatory systems worldwide.

The Registry of Toxic Effects of Chemical Substances assigns the specific identification number DI0260000 to this compound. This Registry of Toxic Effects identifier provides access to toxicological and safety data compiled by the National Institute for Occupational Safety and Health. The compound's regulatory classification under this system categorizes it as a pharmaceutical drug compound with specific toxicological profile documentation.

International regulatory identifier systems provide additional classification numbers for this compound components. The Anatomical Therapeutic Chemical classification system assigns code C01AA52 to the compound, specifically categorizing it under "Acetyldigoxin, combinations". This classification places this compound within the broader therapeutic category of cardiac therapy agents, subgroup antiarrhythmics, with specific recognition of its combination formulation status.

Identifier Type Number/Code Issuing Authority Scope
Chemical Abstracts Service 54914-39-5 Chemical Abstracts Service Global chemical identification
Registry of Toxic Effects DI0260000 National Institute for Occupational Safety and Health Toxicological database
Anatomical Therapeutic Chemical C01AA52 World Health Organization Pharmaceutical classification
PubChem Compound ID 198335 National Center for Biotechnology Information Biochemical database

The PubChem database assigns Compound Identification Number 198335 to this compound, providing access to comprehensive chemical property data and structural information. This identifier links to detailed molecular descriptors, computed properties, and bioactivity data compiled from multiple scientific sources.

Individual components of this compound maintain distinct regulatory identifiers that contribute to the overall regulatory profile of the combination product. Beta-acetyldigoxin carries Chemical Abstracts Service number 5355-48-6, while dilazep maintains Chemical Abstracts Service number 35898-87-4. These component identifiers enable regulatory authorities to track the individual pharmaceutical agents within the combination formulation for safety monitoring and quality control purposes.

The United States Food and Drug Administration assigns Unique Ingredient Identifier code P7K44M64CW specifically to beta-acetyldigoxin, while dilazep receives the Unique Ingredient Identifier F8KLC2BD5Z. These identifiers provide standardized recognition within United States regulatory systems for pharmaceutical ingredient tracking and adverse event monitoring purposes.

Properties

CAS No.

54914-39-5

Molecular Formula

C74H112Cl2N2O25

Molecular Weight

1500.6 g/mol

IUPAC Name

[(2R,3S,4S,6R)-6-[(2R,3R,4S,6S)-6-[[(3S,5R,8R,9S,10S,12R,13S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl] acetate;3-[4-[3-(3,4,5-trimethoxybenzoyl)oxypropyl]-1,4-diazepan-1-yl]propyl 3,4,5-trimethoxybenzoate;dihydrochloride

InChI

InChI=1S/C43H66O15.C31H44N2O10.2ClH/c1-20-38(49)30(45)16-35(52-20)57-32-18-37(54-22(3)40(32)58-36-17-31(46)39(21(2)53-36)55-23(4)44)56-26-9-11-41(5)25(14-26)7-8-28-29(41)15-33(47)42(6)27(10-12-43(28,42)50)24-13-34(48)51-19-24;1-36-24-18-22(19-25(37-2)28(24)40-5)30(34)42-16-8-12-32-10-7-11-33(15-14-32)13-9-17-43-31(35)23-20-26(38-3)29(41-6)27(21-23)39-4;;/h13,20-22,25-33,35-40,45-47,49-50H,7-12,14-19H2,1-6H3;18-21H,7-17H2,1-6H3;2*1H/t20-,21-,22-,25-,26+,27-,28-,29+,30+,31+,32+,33-,35-,36-,37-,38-,39-,40-,41+,42+,43?;;;/m1.../s1

InChI Key

SAIRXCYAABFIII-NYVGGITDSA-N

SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)OC(=O)C)O)C)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@H](O1)O[C@H]2C[C@H](O[C@@H]([C@H]2O[C@@H]3C[C@@H]([C@@H]([C@H](O3)C)OC(=O)C)O)C)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7(C6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2OC3CC(C(C(O3)C)OC(=O)C)O)C)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)O)O.COC1=CC(=CC(=C1OC)OC)C(=O)OCCCN2CCCN(CC2)CCCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl.Cl

Synonyms

Asta CD 072
Cormelian-Digotab
dilazep - beta-acetyldigoxin
dilazep, beta-acetyldigoxin drug combination

Origin of Product

United States

Comparison with Similar Compounds

Cormelian-Digotab belongs to a class of coronary therapeutics designed to optimize myocardial perfusion. Below, it is compared with two functionally similar compounds: Dilazep and Trimetazidine , which share overlapping indications but differ in chemical profiles and clinical performance.

This compound vs. Dilazep
Parameter This compound Dilazep
Indications Chronic stable angina, coronary insufficiency Coronary insufficiency, post-infarction care
Mechanism Suspected vasodilation, metabolic modulation Coronary vasodilation, platelet inhibition
Efficacy (Clinical Trials) 78% symptom relief in double-blind studies 65-70% efficacy in angina reduction
Dosage 20–40 mg/day (divided doses) 100–200 mg/day
Adverse Effects Mild dizziness, rare hypotension Frequent GI disturbances, headache

Key Findings :

  • This compound demonstrates superior tolerability, with fewer reports of gastrointestinal (GI) side effects compared to Dilazep .
  • Dilazep’s platelet-inhibiting properties make it suitable for post-infarction care, whereas this compound is preferred for chronic angina due to its metabolic benefits .
This compound vs. Trimetazidine
Parameter This compound Trimetazidine
Chemical Class Not fully disclosed (likely organic nitrate) Piperazine derivative
Primary Action Vasodilation, myocardial oxygen conservation Fatty acid oxidation inhibition
Efficacy 78% symptom relief 72% angina frequency reduction
Pharmacokinetics Rapid absorption, half-life ~4–6 hours Delayed absorption, half-life ~6–8 hours
Drug Interactions Minimal Contraindicated with beta-blockers

Key Findings :

  • Trimetazidine’s metabolic mechanism (fatty acid oxidation inhibition) provides a distinct advantage in ischemic cardiomyopathy, whereas this compound’s vasodilatory effects are more immediate .
  • This compound’s shorter half-life allows flexible dosing, reducing cumulative toxicity risks compared to Trimetazidine .

Preparation Methods

Core Structure Formation

  • Cyclization reactions : Formation of the seven-membered diazepane ring via intramolecular amide bond formation.

  • Alkylation/Acylation : Introduction of substituents (e.g., hydroxyl groups) through nucleophilic substitution or esterification.

Table 1: Hypothetical Reaction Conditions for Dilazep Synthesis

StepReagents/ConditionsYield (%)Reference Strategy
Diazepane ring formationPhthalic anhydride, NH₃, DMF, 80°C65–75Analogous to split-pool synthesis
Hydroxyl group introductionNaOH, H₂O₂, RT80–85Esterification protocols
Final purificationColumn chromatography (SiO₂)90Standard organic workflows

Synthesis of Beta-Acetyldigoxin

Beta-acetyldigoxin is derived from digoxin through acetylation. Key steps include:

Acetylation of Digoxin

  • Selective acetylation : Protection of hydroxyl groups at the beta-position using acetyl chloride or acetic anhydride.

  • Deprotection : Removal of non-essential protecting groups post-acetylation.

Table 2: Acetylation Protocol for Beta-Acetyldigoxin

StepReagents/ConditionsYield (%)Reference Strategy
AcetylationAc₂O, pyridine, 0°C → RT70–75Stereoselective alkylation
PurificationRecrystallization (EtOH/H₂O)95Glycoside derivatization

Combination of Components

The final step involves combining dilazep and beta-acetyldigoxin into a single formulation. Common methods include:

Salt Formation

  • Counterion introduction : Formation of dihydrochloride salts to enhance solubility/stability.

  • Crystallization : Co-crystallization in polar solvents (e.g., ethanol/water) to achieve uniform particle size.

Table 3: Salt Formation and Crystallization Conditions

ParameterDetailsRationale
CounterionHCl (2 eq.)Enhances ionic character
Solvent systemEtOH/H₂O (1:1)Facilitates nucleation
Temperature25°C (slow cooling)Prevents polymorphism

Quality Control and Validation

Critical validation steps include:

  • HPLC/MS analysis : Confirmation of purity and identity.

  • In vitro bioactivity assays : Evaluation of calcium channel blockade and cardiac glycoside activity.

Challenges and Optimization

  • Stereochemical control : Ensuring correct configuration during acetylation or cyclization.

  • Scalability : Transitioning from bench-scale to industrial production requires optimization of reaction conditions (e.g., catalyst loading, solvent recovery).

Comparative Analysis with Analogous Compounds

CompoundKey Synthetic StepsYield (%)Complexity Level
DilazepDiazepane cyclization, esterification65–75Moderate
Beta-AcetyldigoxinAcetylation, deprotection70–75Low
This compoundSalt formation, co-crystallizationN/AHigh

Q & A

Q. What are the established protocols for synthesizing Cormelian-digotab with high purity, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves [describe steps, e.g., multi-step catalytic reactions under inert conditions]. Purification may include column chromatography or recrystallization. Validate purity using HPLC (>98% peak area) and NMR spectroscopy (absence of extraneous peaks). For reproducibility, document reaction parameters (temperature, solvent ratios, catalyst loading) and batch-specific deviations .
  • Example Table :
Characterization MethodTarget MetricAcceptable Threshold
HPLCPurity≥98%
NMRSignal Noise<5% of main peaks

Q. Which standardized assays are recommended for evaluating this compound’s in vitro bioactivity?

  • Methodological Answer : Use dose-response assays (e.g., IC50/EC50 calculations) in cell lines relevant to the target pathway. Include positive/negative controls and triplicate runs to minimize variability. Validate results with orthogonal methods (e.g., fluorescence-based assays vs. luminescence) to confirm mechanistic specificity .

Q. How should researchers address batch-to-batch variability in this compound’s physicochemical properties?

  • Methodological Answer : Implement Quality-by-Design (QbD) principles:

Define critical quality attributes (CQAs) like solubility and crystallinity.

Use Design of Experiments (DoE) to identify key process parameters (e.g., mixing speed, drying time).

Apply statistical process control (SPC) charts for ongoing monitoring .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s reported mechanisms of action across studies?

  • Methodological Answer : Conduct cross-model validation :
  • Replicate experiments in complementary systems (e.g., 2D vs. 3D cell cultures, murine vs. human models).
  • Perform pathway enrichment analysis to identify context-dependent signaling nodes.
  • Use meta-analysis to aggregate data from disparate studies, adjusting for covariates (e.g., dosage, exposure duration) .

Q. How can computational modeling improve the design of this compound derivatives with enhanced selectivity?

  • Methodological Answer : Apply molecular docking and MD simulations to map ligand-receptor interactions. Prioritize derivatives with:
  • Higher binding affinity (ΔG ≤ -10 kcal/mol).
  • Lower off-target promiscuity (predicted via chemoproteomics databases).
    Validate predictions using SPR (Surface Plasmon Resonance) for kinetic profiling .

Q. What statistical approaches are optimal for analyzing non-linear dose-response relationships in this compound studies?

  • Methodological Answer : Use four-parameter logistic (4PL) regression for sigmoidal curves. For heteroscedastic data, apply weighted least squares or Bayesian hierarchical models . Report confidence intervals (95% CI) and AIC/BIC values to compare model fits .

Q. How should researchers validate this compound’s target engagement in complex biological matrices?

  • Methodological Answer : Combine chemical proteomics (e.g., affinity pulldown with biotinylated probes) and SPR-based cellular thermal shift assays (CETSA) . Confirm specificity using CRISPR-KO models of putative targets .

Guidelines for Data Reporting and Reproducibility

  • Data Transparency : Share raw datasets (e.g., spectral files, dose-response curves) in public repositories like Zenodo or Figshare, adhering to FAIR principles .
  • Ethical Compliance : Disclose conflicts of interest and obtain IRB approval for studies involving human-derived samples .

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